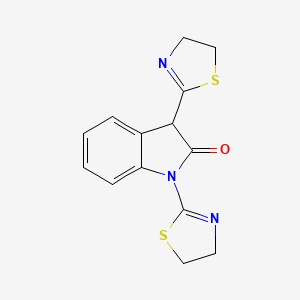
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features both thiazole and indole moieties
Méthodes De Préparation
The synthesis of 1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the thiazole and indole intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency.
Analyse Des Réactions Chimiques
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazole or indole derivatives.
Applications De Recherche Scientifique
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: This compound also features a bis-heterocyclic structure but with oxazole rings instead of thiazole rings.
3-(1,3-thiazol-2-ylamino)indol-2-one: This compound has a similar indole-thiazole structure but differs in the positioning and connectivity of the thiazole ring.
The uniqueness of this compound lies in its specific combination of thiazole and indole moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64951-51-5 |
|---|---|
Formule moléculaire |
C14H13N3OS2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1,3-bis(4,5-dihydro-1,3-thiazol-2-yl)-3H-indol-2-one |
InChI |
InChI=1S/C14H13N3OS2/c18-13-11(12-15-5-7-19-12)9-3-1-2-4-10(9)17(13)14-16-6-8-20-14/h1-4,11H,5-8H2 |
Clé InChI |
FDFIFARKEICYIO-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)C2C3=CC=CC=C3N(C2=O)C4=NCCS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


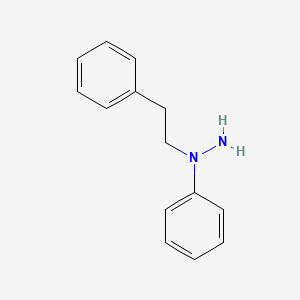
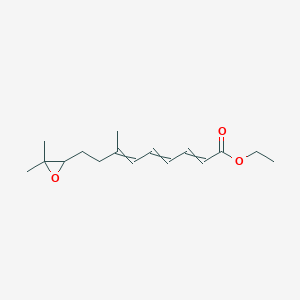
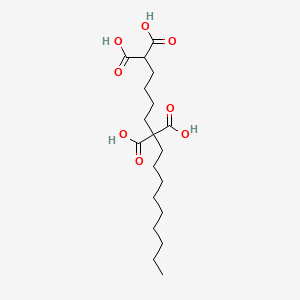
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
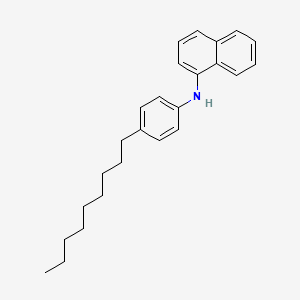
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
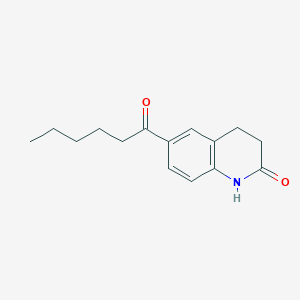
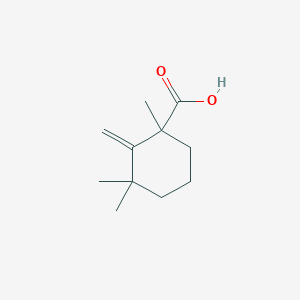

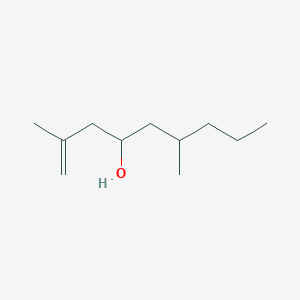

![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
